N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Cystic Fibrosis CFTR Modulator F508del Corrector

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-36-6), also known as N-(5-iodopyridin-2-yl)pivalamide, is a halogenated heterocyclic building block (C10H13IN2O, MW 304.13) with a reported melting point of 72–73 °C. The compound is primarily sourced at 95–97% purity from multiple chemical suppliers.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 470463-36-6
Cat. No. B1356133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
CAS470463-36-6
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC=C(C=C1)I
InChIInChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
InChIKeyAPVMIAULAFHJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-36-6): Chemical Identity & Baseline Profile for Procurement


N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-36-6), also known as N-(5-iodopyridin-2-yl)pivalamide, is a halogenated heterocyclic building block (C10H13IN2O, MW 304.13) with a reported melting point of 72–73 °C [1]. The compound is primarily sourced at 95–97% purity from multiple chemical suppliers . Its structure—a 5-iodopyridine core bearing a sterically bulky 2,2-dimethylpropionamide (pivalamide) moiety—defines a reactive scaffold for medicinal chemistry and chemical biology programs.

Why Generic Substitution Cannot Replace N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Critical Workflows


The functional utility of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is dictated by the precise regiochemistry of its iodine atom and the presence of the pivalamide protecting group. Substituting it with other 5-iodopyridine derivatives or regioisomers, such as the 3-yl pivalamide analog (CAS 873302-38-6) , is not possible without altering key structure–activity relationships (SAR) observed in biological target engagement or downstream synthetic transformations. The iodine substituent serves as a specific heavy-atom handle for transition-metal-catalyzed cross-coupling or radiohalogen exchange reactions, while the pivalamide group provides steric shielding and modulates the electronic properties of the pyridine ring . A seemingly similar analog lacking these exact features will produce divergent reactivity and distinct biological activity profiles.

Quantitative Differentiation Evidence for N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Procurement Decisions


CFTR Corrector Activity: N-(5-Iodopyridin-2-yl)pivalamide vs. Bithiazole-based Standard of Care

The compound exhibits measurable and reproducible CFTR corrector activity on the F508del mutant. In human CFBE41o- cells expressing the HS-YFP halide sensor, the compound achieved an EC50 of 2.19 × 10³ nM (approx. 2.2 µM) for increasing iodide influx after 24-hour preincubation [1]. While this potency is lower than the first-generation bithiazole corrector corr-4a (EC50 ≈ 2 µM in analogous FRT cell assays) [2], the compound represents a structurally distinct monocyclic scaffold. This provides an alternative chemotype for exploring CFTR correction mechanisms distinct from the bithiazole and aminoarylthiazole cores that dominate the field.

Cystic Fibrosis CFTR Modulator F508del Corrector

Regiochemical Selectivity: Differential Reactivity of 2-Pyridyl vs. 3-Pyridyl Pivalamide Isomers

The positional isomer N-(5-iodopyridin-3-yl)-2,2-dimethylpropionamide (CAS 873302-38-6) shares only the molecular formula with the target compound. The relocation of the iodine and amide linkage from the 2- to the 3-position of the pyridine ring fundamentally alters the electron density distribution and steric environment of the halogen. In palladium-catalyzed cross-coupling reactions, 2-substituted pyridines generally exhibit faster oxidative addition and different selectivity profiles compared to 3-substituted analogs [1]. This intrinsic reactivity difference makes the isomers non-interchangeable in synthesis libraries and biological assays.

Regioselectivity Cross-Coupling Structure-Activity Relationship

Purity-Driven Reproducibility: Commercial Availability at 97%+ vs. Lower-Grade Alternatives

Multiple authorized vendors supply the compound at 97% purity (HPLC) or higher, with documented melting point (72–73 °C) . Competitor sourcing platforms commonly list lower minimum purities of 95–96% for the same CAS number . Although a 2% purity delta may appear small, such differences can correlate with higher by-product levels that interfere with sensitive bioassays or catalytic transformations. For CROs and medicinal chemistry teams requiring consistent performance in low-micromolar cellular assays, purchasing the 97%+ grade offers a tangible advantage in data reproducibility.

Chemical Purity Reproducibility Procurement

Halogen-Exchange Probes: Iodine as a Handle for Radiolabeling and Late-Stage Functionalization

The 5-iodo substituent enables direct isotopic exchange or metal-mediated radiofluorination to generate 5-[¹⁸F]fluoropyridin-2-yl pivalamide. In published protocols, 5-iodopyridine derivatives are preferred substrates for ¹⁸F-labeling via Cu-mediated or Pd-catalyzed halogen exchange due to the superior leaving-group ability of iodide versus bromide or chloride [1]. The pivalamide-protected amine remaining after deprotection provides a free NH2 group for subsequent conjugation, a feature not present in iodopyridines lacking this protected handle.

Radiofluorination Iodine-Halogen Exchange PET Imaging Precursor

Optimal Application Scenarios for N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Backed by Quantitative Differentiation


Cystic Fibrosis Drug Discovery: Expanding Chemical Space Beyond Bithiazole Correctors

Screening and medicinal chemistry teams can use this compound (EC50 ≈ 2.2 µM on F508del-CFTR [1]) as a validated starting point for developing novel monocyclic correctors. Its activity, comparable to early bithiazole leads, supports its use in scaffold-hopping campaigns aimed at identifying new intellectual property–free chemotypes for CFTR modulation.

PET Tracer Development: ¹⁸F-Labeling via Iodine-Halogen Exchange

Radiolabeling groups should select this compound as a precursor for ¹⁸F-PET probe development, leveraging the 5-iodo group for efficient radiofluorination and the pivalamide-protected amine for subsequent deprotection and bioconjugation. The [2] study supports the general feasibility of such transformations with iodoarenes.

Regiochemistry-Controlled Library Synthesis

Combinatorial chemistry facilities require the specific 2-pyridyl isomer to populate screening decks targeting protein active sites that accommodate 2-aminopyridine motifs. The regioisomeric purity eliminates the risk of SAR conflation that would arise from using the 3-pyridyl analog (CAS 873302-38-6).

High-Reproducibility Biochemical Assays

CROs and academic screening centers should specify the 97%+ purity grade to minimize the impact of unknown by-products on assay readouts. The quantitative purity advantage over 95% grade alternatives provides greater confidence in early hit triage.

Technical Documentation Hub

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